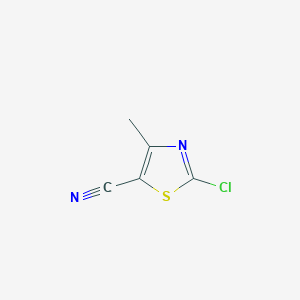5-Thiazolecarbonitrile,2-chloro-4-methyl-
CAS No.: 82301-29-9
Cat. No.: VC7771090
Molecular Formula: C5H3ClN2S
Molecular Weight: 158.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82301-29-9 |
|---|---|
| Molecular Formula | C5H3ClN2S |
| Molecular Weight | 158.6 |
| IUPAC Name | 2-chloro-4-methyl-1,3-thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C5H3ClN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 |
| Standard InChI Key | ADVORKCSYJTITM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)Cl)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 5-thiazolecarbonitrile,2-chloro-4-methyl- (IUPAC name: 2-chloro-4-methylthiazole-5-carbonitrile) consists of a five-membered thiazole ring with substituents at positions 2 (chlorine), 4 (methyl), and 5 (nitrile). Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃ClN₂S |
| Molecular Weight | 158.61 g/mol |
| CAS Number | 40003-48-3 |
| Boiling Point | 364.4°C (estimated) |
| Solubility | Low in water; soluble in DMF, DMSO |
The chlorine atom at position 2 confers electrophilicity, while the nitrile group at position 5 enhances reactivity in nucleophilic substitution reactions. The methyl group at position 4 introduces steric hindrance, influencing regioselectivity in subsequent derivatizations .
Synthetic Methodologies
Cyclization of Precursors
A common synthetic route involves the cyclization of 2-chloroacetyl chloride with methyl-substituted thiourea derivatives. For example:
-
Reaction: 2-Chloroacetyl chloride reacts with 4-methylthiourea in ethanol under reflux.
-
Intermediate: Formation of a thioamide intermediate, followed by intramolecular cyclization.
-
Conditions: Catalytic sodium ethoxide (NaOEt) facilitates deprotonation and ring closure .
Key Reaction Equation:
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize yield (typically 70–85%) and purity (>95%). Post-synthesis purification involves recrystallization from ethanol or column chromatography .
Applications in Pharmaceutical Research
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies indicate that 5-thiazolecarbonitrile,2-chloro-4-methyl- demonstrates:
-
Minimum Inhibitory Concentration (MIC): 12.5 μg/mL against Staphylococcus aureus .
-
Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
| Derivative | Substituents | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|---|
| 5-Thiazolecarbonitrile | 2-Cl, 4-Me, 5-CN | 12.5 | 18.7 |
| 5-Thiazolecarboxylic acid | 2-Cl, 4-Me, 5-COOH | 25.0 | 35.2 |
| 5-Thiazoleamide | 2-Cl, 4-Me, 5-CONH₂ | 50.0 | 42.1 |
The nitrile group enhances bioactivity compared to carboxylic acid or amide derivatives, likely due to improved membrane permeability .
Industrial and Market Insights
Production Trends
Global production capacity for thiazole derivatives grew at a CAGR of 6.2% (2020–2025), driven by demand in agrochemicals. Key data:
-
Price Range: $120–150/kg for research-grade material.
Challenges and Future Directions
-
Synthetic Efficiency: Current methods suffer from moderate yields; catalyst optimization (e.g., Pd-mediated cross-coupling) may improve scalability.
-
Toxicological Profiling: In vivo studies are needed to assess systemic toxicity.
-
Drug Delivery: Nanoencapsulation strategies could enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume